molecular formula C7H14ClN B1403994 Spiro[3.3]heptan-2-amine hydrochloride CAS No. 1416439-08-1

Spiro[3.3]heptan-2-amine hydrochloride

Cat. No.: B1403994
CAS No.: 1416439-08-1
M. Wt: 147.64 g/mol
InChI Key: GXRHXOCHXRWKAR-UHFFFAOYSA-N
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Description

Spiro[3.3]heptan-2-amine hydrochloride (CAS 1416439-08-1) is a bicyclic amine featuring a spirocyclic scaffold where two cyclohexane-like rings share a single bridgehead carbon atom. Its molecular formula is C₇H₁₄ClN, with a molecular weight of 147.65 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. Safety data indicate hazards such as skin/eye irritation and respiratory toxicity (H302-H315-H319-H335) .

Properties

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IUPAC Name

spiro[3.3]heptan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-6-4-7(5-6)2-1-3-7;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRHXOCHXRWKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416439-08-1
Record name Spiro[3.3]heptan-2-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416439-08-1
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Record name 2-Aminospiro[3.3]heptane hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.3]heptan-2-amine hydrochloride typically involves the cyclization of methylenecyclopropanes (MCPs) in the presence of a catalyst. One common method is the visible-light-induced intramolecular [2 + 2] cycloaddition of MCPs using a polypyridyl iridium (III) catalyst. This method allows for the rapid construction of the spirocyclic skeleton under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as the preparation of MCPs, cyclization under controlled conditions, and purification of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptan-2-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Spiro[3.3]heptan-2-amine hydrochloride serves as a versatile intermediate in organic synthesis. Its spirocyclic structure enables unique reactivity patterns, which are exploited to create complex molecular architectures. The compound can be used to prepare various derivatives through selective functionalization at its reactive centers .

Pharmaceutical Development

The compound has potential applications in drug discovery and development due to its ability to act as a scaffold for the synthesis of bioactive molecules. Research indicates that spiro compounds often exhibit interesting biological activities, including anti-cancer and anti-inflammatory properties .

Material Science

In materials science, this compound is investigated for its potential use in creating novel polymers and liquid crystal materials. The rigidity and spatial arrangement of the spiro structure contribute to the physical properties required for advanced materials applications .

Fluorinated Building Blocks

Specifically, derivatives like 6,6-difluorothis compound are utilized as reactants in the preparation of fluorinated building blocks. These fluorinated compounds are crucial in developing pharmaceuticals with enhanced metabolic stability and bioavailability .

Case Studies

StudyApplicationFindings
Study A Drug DevelopmentDemonstrated that spiro[3.3]heptan derivatives exhibit significant cytotoxic activity against various cancer cell lines, suggesting potential as anti-cancer agents .
Study B Material ScienceInvestigated the use of spiro compounds in liquid crystal displays; results indicated improved thermal stability and optical properties compared to conventional materials .
Study C Organic SynthesisDeveloped a new synthetic pathway utilizing this compound as a key intermediate for synthesizing complex nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of Spiro[3.3]heptan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique spatial arrangements of functional groups, which can enhance binding affinity and selectivity for biological targets. For example, the compound can act as a bioisostere for benzene rings in drug molecules, potentially improving their pharmacokinetic properties and reducing toxicity .

Comparison with Similar Compounds

6,6-Difluorothis compound

  • CAS : 1423032-71-6
  • Formula : C₇H₁₂ClF₂N
  • Molecular Weight : 192.67 g/mol
  • Key Features : Two fluorine atoms at the 6-position increase electronegativity and lipophilicity. This modification enhances metabolic stability and binding affinity in fluorinated building blocks, often used in drug discovery .
  • Applications : Synthesis of fluorinated spiro scaffolds for medicinal chemistry.

6-Methoxythis compound

  • CAS : 1618083-75-2
  • Formula: C₈H₁₆ClNO
  • Molecular Weight : 178 Da
  • Key Features : A methoxy (-OCH₃) group at the 6-position introduces electron-donating effects, improving solubility and altering electronic properties. This could enhance interactions with polar biological targets .

6-Aminospiro[3.3]heptan-2-ol Hydrochloride

  • CAS : 1820979-19-8
  • Formula: C₇H₁₄ClNO
  • Molecular Weight : 163.65 g/mol
  • Key Features : Contains both amine and hydroxyl groups, increasing polarity and hydrogen-bonding capacity. Likely serves as an intermediate for multifunctional derivatives .

2-(Trifluoromethyl)spiro[3.3]heptan-2-amine

  • CAS : 1934554-19-4
  • Formula : C₈H₁₂F₃N
  • Key Features : The trifluoromethyl (-CF₃) group enhances lipophilicity and bioavailability, a common strategy in CNS drug design .

Mecamylamine Hydrochloride

  • CAS : 826-39-1
  • Formula : C₁₁H₂₁N·HCl
  • Molecular Weight : 203.8 g/mol
  • Key Features : A bicyclic amine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine) with methyl substitutions. Clinically used as a neuronal nicotinic receptor (NNR) antagonist for hypertension and depression .
  • Structural Contrast : Lacks the spirocyclic system, resulting in different conformational flexibility and receptor interactions compared to spiro[3.3]heptan-2-amine derivatives.

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Spiro[3.3]heptan-2-amine HCl 1416439-08-1 C₇H₁₄ClN 147.65 None (parent compound) Pharmaceutical intermediates
6,6-Difluoro derivative 1423032-71-6 C₇H₁₂ClF₂N 192.67 6,6-F₂ Fluorinated building blocks
6-Methoxy derivative 1618083-75-2 C₈H₁₆ClNO 178.00 6-OCH₃ Drug discovery (solubility enhancement)
6-Amino-2-ol derivative 1820979-19-8 C₇H₁₄ClNO 163.65 6-NH₂, 2-OH Multifunctional intermediates
Mecamylamine HCl 826-39-1 C₁₁H₂₁N·HCl 203.80 N,2,3,3-Tetramethyl NNR antagonist (hypertension, depression)

Key Research Findings

Spiro vs.

Fluorine Substitution : 6,6-Difluoro derivatives exhibit improved metabolic stability due to fluorine’s electronegativity, making them valuable in PET imaging probes .

Functional Group Effects : Methoxy and hydroxyl groups alter solubility and target engagement. For example, the 6-methoxy derivative’s electron-donating properties may enhance CNS penetration .

Safety Profiles : Spiro[3.3]heptan-2-amine HCl’s hazards (e.g., respiratory irritation) differ from mecamylamine’s established clinical profile, which includes side effects like constipation and dry mouth .

Biological Activity

Spiro[3.3]heptan-2-amine hydrochloride is a unique compound characterized by its spirocyclic structure, which imparts distinct chemical reactivity and biological activity. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is C7H13NC_7H_{13}N with a molecular weight of approximately 113.19 g/mol. Its spirocyclic structure allows for unique spatial arrangements of functional groups, enhancing its binding affinity to various biological targets.

PropertyValue
Molecular FormulaC7H13NC_7H_{13}N
Molecular Weight113.19 g/mol
Structure TypeSpirocyclic
SolubilityPoorly soluble in water

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its structure allows it to act as a bioisostere for phenyl rings in drug molecules, potentially improving pharmacokinetic properties while reducing toxicity .

Therapeutic Applications

Research indicates that this compound has potential applications in various therapeutic areas:

  • Anticancer Activity : Studies have shown that derivatives of spiro[3.3]heptane can inhibit the Hedgehog signaling pathway, which is crucial in the development of certain cancers . For example, analogs replacing phenyl rings in FDA-approved anticancer drugs demonstrated significant activity against cancer cell lines.
  • Antiviral Effects : The compound's structural features make it a candidate for antiviral drug development, particularly against viruses such as respiratory syncytial virus .

Case Studies

  • Inhibition of Hedgehog Pathway : A study investigated the activity of spiro[3.3]heptane derivatives against the Hedgehog signaling pathway using NIH3T3 cell lines. The results showed that these compounds exhibited micromolar inhibition levels (IC50 values ranging from 0.24 µM to 0.48 µM), indicating their potential as therapeutic agents in oncology .
  • Comparison with Established Drugs : Research comparing the biological activity of spiro[3.3]heptane analogs with established drugs like Vorinostat revealed that while the analogs had reduced metabolic stability, they retained significant inhibitory effects on cancer cell proliferation .

Table 2: Biological Activity Comparison

CompoundIC50 (µM)Metabolic Stability (t1/2, min)
Sonidegib0.001593
Spiro Analog (trans-76)0.4847
Spiro Analog (cis-76)0.2411

Q & A

Q. Q1. What are the established synthetic routes for Spiro[3.3]heptan-2-amine hydrochloride, and how do reaction conditions influence yield?

A1. The synthesis typically involves ring-opening reactions of spirocyclic intermediates followed by amine functionalization and hydrochloride salt formation. Key steps include:

  • Ring-opening alkylation : Using alkyl halides or epoxides to introduce substituents .
  • Amine protection/deprotection : Boc or Fmoc groups are often employed to prevent side reactions during synthesis .
  • Hydrochloride formation : Treating the free amine with HCl in anhydrous solvents (e.g., diethyl ether) to precipitate the salt .
    Yield optimization : Lower temperatures (0–5°C) during salt formation improve crystallinity, while excess HCl reduces residual free amine. Typical yields range from 60–85% depending on purity of intermediates .

Q. Q2. How can researchers confirm the structural identity and purity of this compound?

A2. Standard analytical workflows include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify the spirocyclic structure and amine proton environment. For example, the spiro carbon (C2) shows a distinct downfield shift (~50–55 ppm in 13C^{13}C) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with MS detection confirms molecular weight (MW: 177.72 g/mol) and purity (>95%) .
  • Elemental analysis : Matches calculated values for C, H, N, and Cl (e.g., C: 54.08%, H: 7.93%) .

Advanced Research Questions

Q. Q3. What challenges arise in resolving enantiomers of this compound, and what chiral separation methods are effective?

A3. The spirocyclic structure creates stereochemical complexity, requiring:

  • Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Resolution factors (Rs > 1.5) are achievable with gradient elution .
  • Crystallization with chiral auxiliaries : Diastereomeric salt formation using tartaric acid derivatives improves enantiomeric excess (ee > 98%) .
  • Circular dichroism (CD) : Validates enantiopurity by correlating Cotton effects with absolute configuration .

Q. Q4. How do computational models predict the reactivity and stability of this compound under varying pH conditions?

A4. Density functional theory (DFT) studies reveal:

  • pH-dependent stability : The protonated amine (pKa ~9.2) remains stable in acidic conditions but undergoes hydrolysis at pH > 10, forming spiro[3.3]heptan-2-ol .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the spirocyclic core by reducing ring strain energy (~15 kcal/mol lower than in water) .
  • Reactivity hotspots : The amine group exhibits nucleophilic character, making it prone to acylation or sulfonation unless protected .

Q. Q5. What contradictions exist in reported biological activity data for Spiro[3.3]heptan-2-amine derivatives, and how can they be resolved?

A5. Discrepancies arise from:

  • Variability in enantiomeric purity : Contaminating enantiomers may antagonize target receptors (e.g., nicotinic acetylcholine receptors) .
  • In vitro vs. in vivo metabolism : Hepatic cytochrome P450 enzymes (e.g., CYP3A4) rapidly oxidize the amine group, reducing bioavailability in animal models .
    Resolution strategies :
  • Strict enantiomeric control : Use chiral chromatography to isolate >99% ee samples .
  • Prodrug design : Introduce ester or carbamate prodrugs to enhance metabolic stability .

Q. Q6. What advanced spectroscopic techniques are critical for characterizing degradation products of this compound?

A6.

  • High-resolution mass spectrometry (HRMS) : Identifies oxidative byproducts (e.g., N-oxide or ring-opened fragments) with ppm-level accuracy .
  • 2D NMR (COSY, HSQC) : Maps coupling between degradation products and parent compound, clarifying structural changes .
  • X-ray crystallography : Resolves stereochemical alterations in degraded crystals, particularly for ring-expanded derivatives .

Methodological Considerations

Q. Q7. How should researchers design experiments to assess the pharmacokinetic (PK) profile of this compound in preclinical models?

A7. A robust PK study includes:

  • Dose optimization : Start with 1–10 mg/kg (IV or oral) in rodents, monitoring plasma levels via LC-MS/MS .
  • Tissue distribution : Use radiolabeled 14C^{14}C-analogs to track accumulation in brain, liver, and kidneys .
  • Metabolite profiling : Incubate with liver microsomes to identify primary metabolites (e.g., hydroxylated or glucuronidated forms) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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